Methyl 6-bromo-1H-indole-3-carboxylate
Overview
Description
Methyl 6-bromo-1H-indole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 6th position and a methyl ester group at the 3rd position of the indole ring. It is used as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules.
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-indole-3-carboxylate, a derivative of indole, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological effects . These effects can be antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, contributing to the compound’s overall therapeutic potential.
Result of Action
Indole derivatives are known to have a variety of biological effects, suggesting that this compound could have similar effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-3-carboxylate. The reaction typically uses bromine in acetic acid as the brominating agent. The process is regioselective, leading to the formation of the desired 6-bromo derivative .
Another method involves the use of palladium-catalyzed intramolecular cyclization of 2-bromoaniline derivatives. This method provides a more efficient route to obtain the compound with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of 3-hydroxyindole derivatives.
Scientific Research Applications
Methyl 6-bromo-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1H-indole-2-carboxylate: Similar structure but with the ester group at the 2nd position.
Methyl 6-bromo-1H-indole-4-carboxylate: Similar structure but with the ester group at the 4th position.
Methyl indole-3-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 6-bromo-1H-indole-3-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 6-bromo-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZJYJMYLUQJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467637 | |
Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868656-97-7 | |
Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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